10-(4,6-dihydropyren-1-yl)-13-hydroxy-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
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Overview
Description
10-(4,6-dihydropyren-1-yl)-13-hydroxy-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a phosphorus-containing pentacyclic framework
Preparation Methods
The synthesis of 10-(4,6-dihydropyren-1-yl)-13-hydroxy-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide typically involves multi-step organic synthesis techniques. The synthetic route often starts with the preparation of the pyrene derivatives, followed by the formation of the phosphorus-containing pentacyclic structure through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
10-(4,6-dihydropyren-1-yl)-13-hydroxy-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets and pathways. Its unique structure allows it to interact with specific enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other phosphorus-containing pentacyclic structures and pyrene derivatives. Compared to these compounds, 10-(4,6-dihydropyren-1-yl)-13-hydroxy-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
10-(4,6-dihydropyren-1-yl)-13-hydroxy-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H39O4P/c53-57(54)55-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)56-57)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h5-6,9,11-12,15-17,19-28H,1-4,7-8,10,13-14,18H2,(H,53,54) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMNHUXNZXBRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C7C=CC8=C9C7=C(CC=C9CC=C8)C=C6)O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H39O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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